molecular formula C8H12N2O4 B13260229 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)butanoic acid

2-Amino-3-(2,5-dioxopyrrolidin-1-yl)butanoic acid

Cat. No.: B13260229
M. Wt: 200.19 g/mol
InChI Key: BILSUKNTAQNBCT-UHFFFAOYSA-N
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Description

2-Amino-3-(2,5-dioxopyrrolidin-1-yl)butanoic acid is a compound of significant interest in the fields of chemistry and biochemistry. This compound is characterized by the presence of an amino group, a pyrrolidinone ring, and a butanoic acid backbone. Its unique structure allows it to participate in various chemical reactions and makes it a valuable component in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)butanoic acid typically involves the reaction of DL-2-Aminobutyric acid with maleic anhydride. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the pyrrolidinone ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the pyrrolidinone ring to a more saturated form.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the amino group under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

2-Amino-3-(2,5-dioxopyrrolidin-1-yl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of polymers and other industrial materials

Mechanism of Action

The mechanism of action of 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. Its unique structure allows it to bind to active sites of enzymes, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of an amino group, a pyrrolidinone ring, and a butanoic acid backbone. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

2-amino-3-(2,5-dioxopyrrolidin-1-yl)butanoic acid

InChI

InChI=1S/C8H12N2O4/c1-4(7(9)8(13)14)10-5(11)2-3-6(10)12/h4,7H,2-3,9H2,1H3,(H,13,14)

InChI Key

BILSUKNTAQNBCT-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)N)N1C(=O)CCC1=O

Origin of Product

United States

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